![molecular formula C8H4FN3 B8230291 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B8230291.png)
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that features a fluorine atom at the 4-position, a nitrile group at the 3-position, and a fused pyrrolo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves multi-step processes starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: The synthesis begins with the construction of the pyridine ring, often through a cyclization reaction involving a suitable precursor such as 2-aminopyridine.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyrrolo Ring: The pyrrolo ring is typically formed through a cyclization reaction, which may involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, often using reagents like copper(I) cyanide (CuCN) or trimethylsilyl cyanide (TMSCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The fluorine atom in 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the nitrile and fluorine substituents.
Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Agricultural Chemistry: The compound may be explored for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Similar structure but with an iodine atom and different positioning of the nitrile group.
Uniqueness
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and its ability to interact with biological targets.
By comparing these compounds, researchers can better understand the influence of different substituents on the chemical and biological properties, aiding in the design of more effective and selective therapeutic agents.
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-3-11-4-7-8(6)5(1-10)2-12-7/h2-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOMHZPGWNYVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B8230213.png)
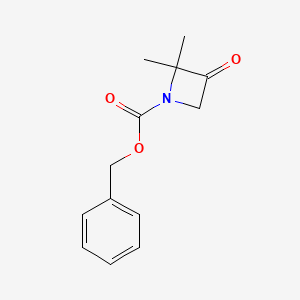
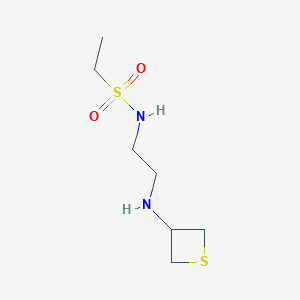
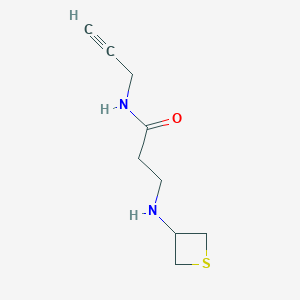
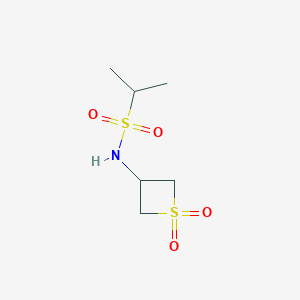
![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B8230250.png)
![methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8230256.png)
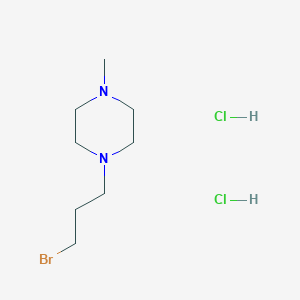
![Methyl(S)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate](/img/structure/B8230273.png)
![2-Chlorothieno[2,3-d]pyrimidin-6-amine](/img/structure/B8230278.png)
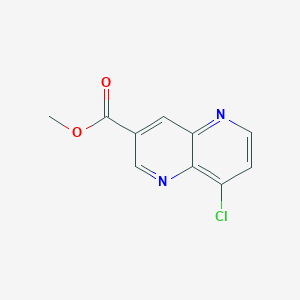
![3-Fluorobicyclo[3.2.1]octan-8-amine](/img/structure/B8230287.png)
![Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B8230288.png)
![2-Oxospiro[3.4]octane-7-carboxylic acid](/img/structure/B8230303.png)
